molecular formula C9H15ClO B2655706 1-Chloro-4-cyclopropyl-4-methylpentan-2-one CAS No. 1820687-52-2

1-Chloro-4-cyclopropyl-4-methylpentan-2-one

Cat. No.: B2655706
CAS No.: 1820687-52-2
M. Wt: 174.67
InChI Key: QAJOQTNHZLDRJP-UHFFFAOYSA-N
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Description

1-Chloro-4-cyclopropyl-4-methylpentan-2-one (CAS 1820687-52-2) is a specialized organic compound with the molecular formula C9H15ClO and a molecular weight of 174.67 g/mol . It is a valuable chemical intermediate in organic synthesis and pharmaceutical research. Compounds with chloro-ketone functional groups, such as this one, often serve as key precursors in the synthesis of more complex molecular structures. For instance, related chloro-ketones like 5-chloro-2-pentanone (CPE) are established intermediates in the precise synthesis of cyclopropyl methyl ketone (CPMK) . CPMK is an important raw material and intermediate in agricultural chemistry, playing a role in the synthesis of green pesticides and plant growth regulators . Furthermore, the cyclopropyl group is a privileged structural motif in medicinal chemistry, frequently used to optimize the shape and properties of drug candidates for improved binding affinity . As a building block, this compound can be utilized by researchers to develop novel compounds for various applications, including life science research and materials science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting. For specific storage and handling instructions, please refer to the safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-cyclopropyl-4-methylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO/c1-9(2,7-3-4-7)5-8(11)6-10/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJOQTNHZLDRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)CCl)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Chloro-4-cyclopropyl-4-methylpentan-2-one typically involves the chlorination of 4-cyclopropyl-4-methylpentan-2-one. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions . The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions and ensure high yield.

Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

1-Chloro-4-cyclopropyl-4-methylpentan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, ethers, or thioethers.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol, methanol, or acetone. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-cyclopropyl-4-methylpentan-2-one has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-4-cyclopropyl-4-methylpentan-2-one involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound can form covalent or non-covalent interactions with target molecules, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

1-Chloro-4-cyclopropyl-4-methylpentan-2-one can be compared with similar compounds like:

    1-Chloro-4-methylpentan-2-one: Lacks the cyclopropyl group, resulting in different reactivity and applications.

    4-Cyclopropyl-4-methylpentan-2-one:

    1-Bromo-4-cyclopropyl-4-methylpentan-2-one: The bromine atom can lead to different substitution reactions compared to the chlorine atom.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Biological Activity

1-Chloro-4-cyclopropyl-4-methylpentan-2-one is an organic compound characterized by a unique structure that includes a chloro substituent and a cyclopropyl group attached to a ketone backbone. Its molecular formula is C${10}$H${15}$ClO, and it is of significant interest in various fields, including pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, highlighting its potential applications, synthesis methods, and comparative analysis with structurally similar compounds.

The compound features a carbonyl group located at the second carbon of the pentane chain, which plays a crucial role in its reactivity and biological interactions. The presence of the cyclopropyl group may enhance its biological properties compared to other ketones.

Biological Applications

This compound has potential applications in:

  • Pharmaceuticals : It serves as a precursor for synthesizing bioactive compounds.
  • Agrochemicals : Its unique structure may provide specific herbicidal or fungicidal properties.

Synthesis Methods

Several synthetic routes have been developed for this compound:

  • Kinetic Resolution : This method involves the activation of racemic 1-(1-alkynyl)cyclopropyl ketones via gold-catalyzed divergent cycloadditions, yielding chiral products with high enantiomeric excess (up to 99% ee) .
  • Organic Synthesis : Various organic synthesis techniques can be employed to facilitate the formation of this compound, which can lead to new organic compounds with distinct biological activities .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:

Compound NameStructure TypeNotable Properties
1-(4-Chlorophenyl)-2-cyclopropylpropanoneAromatic ketoneUsed as an intermediate in fungicide synthesis
Cyclopropyl methyl ketoneSimple cyclopropanePrecursor for various synthetic pathways
4-Methylpentan-2-oneAliphatic ketoneCommonly used in organic synthesis
3-Chloro-2-pentanoneHalogenated ketoneExhibits antimicrobial properties

The combination of the chloro group and cyclopropyl moiety on a branched pentanone structure may impart distinct reactivity and biological properties compared to these similar compounds, making it a candidate for targeted research in drug development and agrochemical applications .

Case Studies and Research Findings

Recent studies have highlighted the biological significance of cyclopropyl-containing compounds, noting their enhanced cellular activity due to improved lipophilicity and binding efficiency. For instance, single enantiomers of cyclopropyl derivatives have shown increased antiproliferative activity in various cancer cell lines . The optimal geometric fit of cyclopropyl groups in protein binding sites has been emphasized as a critical factor in enhancing biological activity .

Q & A

Q. How can researchers validate the compound’s metabolic stability in pharmacokinetic studies?

  • In Vitro/In Vivo Methods :
  • Microsomal Assays : Incubate with liver microsomes (human/rat). Quantify parent compound depletion via LC-MS/MS over 60 minutes .
  • CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .

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